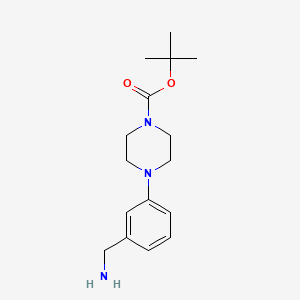

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O2 It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperazine-1-carboxylate with an amine source such as ammonia or an amine derivative. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound is primarily used as an intermediate in the synthesis of several pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drugs aimed at treating conditions such as depression and anxiety .

Antidepressant Activity

- Research indicates that tert-butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate may exhibit antidepressant-like effects by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies have shown promising results in animal models, suggesting its potential as a lead compound for new antidepressants.

Anticancer Properties

- In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis, indicating its potential role as an adjunct therapy in cancer treatment.

Drug Formulation

Improved Solubility and Bioavailability

- The unique structure of this compound enhances the solubility and bioavailability of drug formulations. This characteristic is crucial for developing effective therapeutic agents with better absorption profiles .

Biochemical Research

Study of Receptor Interactions

- Researchers utilize this compound to investigate receptor interactions and signaling pathways, providing insights into the mechanisms of drug action. Its ability to bind selectively to various receptors makes it a valuable tool in pharmacological studies .

Material Science

Development of Novel Polymers

- In material science, this compound is employed in creating innovative polymers and materials. These advancements contribute to the development of drug delivery systems and smart materials that respond to environmental stimuli .

Diagnostic Applications

Role in Diagnostic Agents

- The compound can also be utilized in developing diagnostic agents, aiding in the detection of specific biological markers. This application is particularly relevant in medical tests where precise identification of biomarkers is crucial for diagnosis and treatment monitoring .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 889948-55-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to exhibit:

- Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Its structure allows for interaction with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Anticancer Activity

A study evaluated the compound's efficacy against various human tumor cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 10.5 |

| Human Gastric Carcinoma (GXF 251) | 12.3 |

| Human Lung Adenocarcinoma (LXFA 629) | 8.7 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.4 |

These findings indicate that this compound possesses significant antiproliferative properties across multiple cancer types, with varying potency depending on the specific cell line.

Neuropharmacological Studies

In neuropharmacological assessments, the compound was tested for its ability to modulate neurotransmitter systems. It showed promising results in enhancing serotonin uptake inhibition, which is critical for developing antidepressant medications.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

In a comparative study involving derivatives of piperazine compounds, this compound exhibited superior cytotoxicity compared to other analogs. The study highlighted its mechanism involving apoptosis induction in cancer cells . -

Neurotransmitter Modulation :

A research article detailed the compound's interaction with serotonin receptors, demonstrating its potential as a therapeutic agent for mood disorders. The modulation of serotonin pathways could lead to novel treatments for depression and anxiety . -

Synthesis and Modification :

Recent studies focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have led to compounds with improved selectivity and potency against targeted cancer cells .

Propriétés

IUPAC Name |

tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRJVRBLJRPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609796 | |

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889948-55-4 | |

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.